N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a phenyl group at the 4-position and a carboxamide group at the 5-position. The carboxamide group is further substituted with a 3-cyanophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction . The carboxamide group could be introduced through a condensation reaction with an appropriate amine and carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl rings, and the carboxamide and nitrile (cyano) groups. These functional groups would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or reduced to a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide and nitrile groups could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Properties
1H-1,2,3-triazole-4-carboxamides, including compounds similar to N-(3-cyanophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Notably, some derivatives demonstrated moderate to good activities against primary pathogens such as Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings indicate potential application in developing new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Properties
Several triazole derivatives, structurally related to this compound, have shown promising results in anticancer activity evaluations. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer cells, suggesting their potential in cancer treatment strategies. The selectivity of these compounds towards cancer cells, as well as their impact on cancer cell migration and growth, highlights their potential as therapeutic agents (Šermukšnytė et al., 2022).
Synthetic Applications and Structural Studies
Research on 1H-1,2,3-triazole derivatives has also focused on their synthesis and structural characterization. The crystal structure of related compounds has been determined, providing insights into their molecular arrangements and potential for further modifications. These studies are crucial for understanding the properties of these compounds and designing new derivatives with enhanced biological or chemical properties (L'abbé et al., 2010).
Molecular Docking and Drug Design
Compounds structurally similar to this compound have been subject to molecular docking studies to explore their interactions with biological targets. These studies contribute to the understanding of the binding modes and mechanisms of action of these compounds, facilitating the design of novel drugs with improved efficacy and selectivity (Shinde et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-cyanophenyl)-5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-10-11-5-4-8-13(9-11)18-16(22)15-14(19-21-20-15)12-6-2-1-3-7-12/h1-9H,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVJYWGIZFRURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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